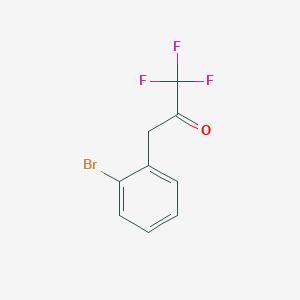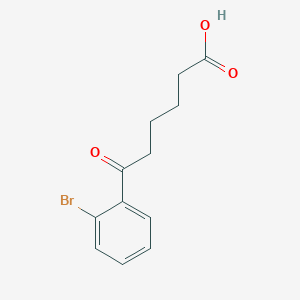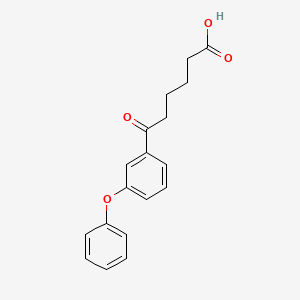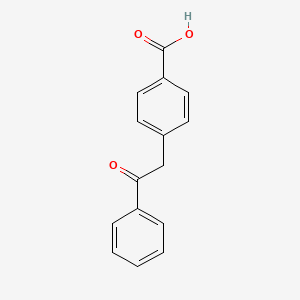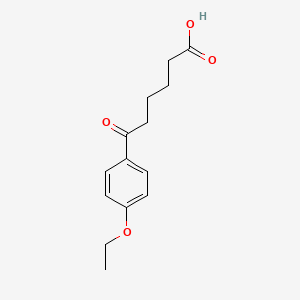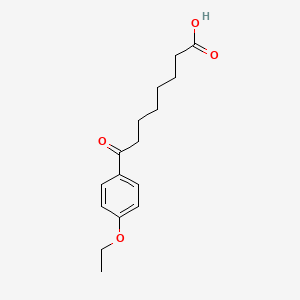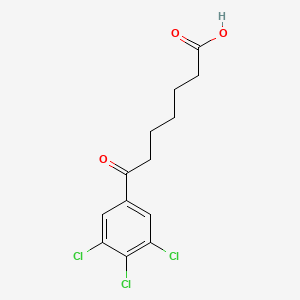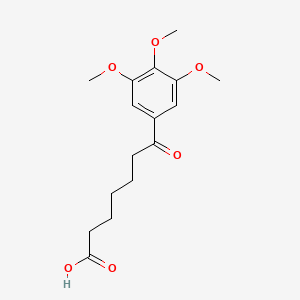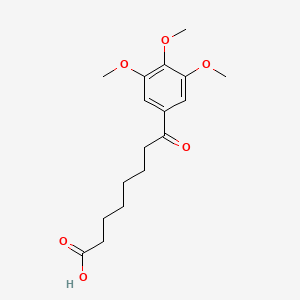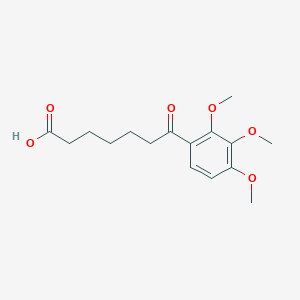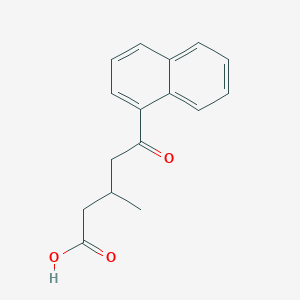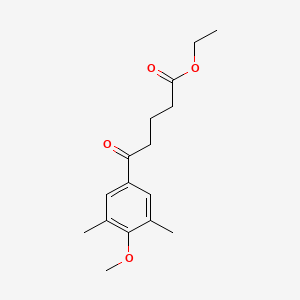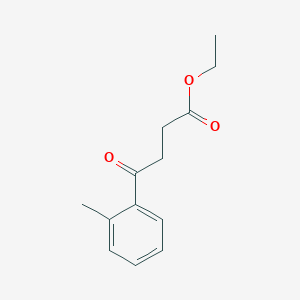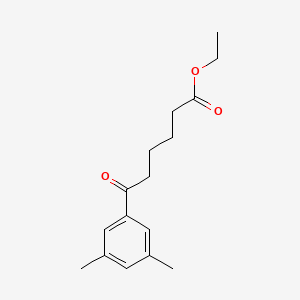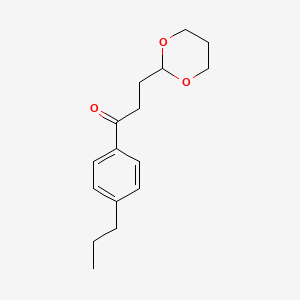
3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one, also known as 3-PPD, is an organic compound with a molecular formula of C14H18O2. It is a colorless liquid with a boiling point of 230°C and a melting point of -49°C. 3-PPD is commonly used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups
One application area for compounds structurally related to "3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one" is in the development of photoremovable protecting groups. Literák, Hroudná, and Klán (2008) investigated 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share a functional similarity with the target compound, for their potential as photoremovable protecting groups. These compounds can release the corresponding acids upon reaction with hydrogen or electron donors, which is useful in photochemical applications where controlled release of protected substrates is required (Literák, Hroudná, & Klán, 2008).
Synthesis and Crystal Structures
Salian et al. (2018) focused on the synthesis, crystal structures, and Hirshfeld surface analysis of chalcone derivatives, which are structurally related to the target compound. These studies provide insight into the molecular interactions and structural characteristics of these compounds, which can be applied in the design and synthesis of new materials with desired properties (Salian et al., 2018).
QSAR-Analysis for Antioxidants
Drapak et al. (2019) performed a QSAR-analysis on derivatives similar to the target compound to predict their antioxidant activities. This study indicates the potential of these compounds in the development of new antioxidants, highlighting the importance of molecular structure in determining antioxidant efficacy (Drapak et al., 2019).
Catalytic Synthesis and Antioxidant Agents
Prabakaran, Manivarman, and Bharanidharan (2021) explored the catalytic synthesis of novel chalcone derivatives as potent antioxidant agents, suggesting applications in combating oxidative stress-related diseases. This research supports the utility of structurally similar compounds in medicinal chemistry and drug design (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis and Characterization of Hydroxy Pyrazolines
Parveen, Iqbal, and Azam (2008) worked on the synthesis and characterization of hydroxy pyrazolines derived from compounds structurally related to "3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one," providing insights into synthetic strategies and chemical properties of these compounds. This research could have implications for the development of new chemical entities with potential biological activities (Parveen, Iqbal, & Azam, 2008).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOETXXVSOQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645975 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
CAS RN |
884504-30-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

